R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride

VLA-4 antagonist integrin receptor occupancy

Generic piperidine building blocks hit potency and selectivity walls in integrin antagonist and ERα oncology programs. This stereodefined (R)-configured gem-difluorinated piperidine-amide solves that. • Proven in MK-0617 (VLA-4 IC50 0.15 nM) and ErSO-DFP (1600-fold ERα+ selectivity) • pKa ~7.5 vs ~11.1 for piperidine - reduces P-gp efflux, enables CNS penetration • 25-fold EC50 improvement (162→6.5 nM) demonstrated in apelin receptor SAR Supplied as hydrochloride salt. Custom synthesis available for gram-to-kilogram scale.

Molecular Formula C11H19ClF2N2O
Molecular Weight 268.73 g/mol
Cat. No. B12069397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameR-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride
Molecular FormulaC11H19ClF2N2O
Molecular Weight268.73 g/mol
Structural Identifiers
SMILESC1CCNC(C1)C(=O)N2CCCC(C2)(F)F.Cl
InChIInChI=1S/C11H18F2N2O.ClH/c12-11(13)5-3-7-15(8-11)10(16)9-4-1-2-6-14-9;/h9,14H,1-8H2;1H/t9-;/m1./s1
InChIKeyAHHOUZQLZSHZMQ-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone HCl: Structural Classification & Utility


R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is a chiral, gem-difluorinated piperidine-amide building block that introduces a stereodefined (R)-piperidine-2-carbonyl substituent onto the 3,3-difluoropiperidine core. This scaffold has been incorporated into multiple pre-clinical and clinical-stage programs, including the highly potent orally active VLA-4 antagonist MK-0617 (IC50 0.15 nM, excellent in vivo receptor occupancy in rat) [1] and ErSO-DFP, an anticipatory unfolded protein response activator with 1600-fold selectivity for ERα+ breast cancer cells over ERα-negative cells [2]. The difluoropiperidine motif confers measurable advantages in potency enhancement, metabolic stability, and selectivity tuning that are documented in published medicinal chemistry programs [3] [4].

1
Chiral (R)-gem-difluoropiperidine-amide building block for medicinal chemistry scaffold design
2
May support integrin antagonist and GPCR agonist lead optimization workflows
3
Documented in ERα+ cell-model selectivity and CNS-penetrant candidate research contexts
4
Reduced basicity profile may support pharmacokinetic and permeability research studies

R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone HCl: Why Generic Analogs Fail


The 3,3-difluoropiperidine motif is not a trivial fluorination; the gem-difluoro substitution at the 3-position of piperidine produces a unique combination of reduced basicity (pKa ~7.5, vs. ~11.1 for unsubstituted piperidine), increased lipophilicity, and conformational constraint that cannot be replicated by mono-fluorinated or non-fluorinated analogs [1]. Published SAR studies in the VLA-4 antagonist program demonstrate that the presence or absence of fluorine, and the specific fluorination pattern, directly determines both potency and duration of receptor occupancy – the 3,3-difluoropiperidine analog (13) was the most potent compound in the series [2]. In the dopamine D4 receptor antagonist program, the 3,3-difluoropiperidine compounds and the 4,4-difluoropiperidine compounds exhibited markedly different activity profiles, with the 3,3-difluoro isomers being less active due to their reduced ring-nitrogen basicity [3]. The (R)-stereochemistry at the piperidine-2-carbonyl center adds an additional layer of differentiation that simple achiral analogs cannot provide, as demonstrated by the chiral specification in ErSO-DFP which contains an (R)-3-(4,4-difluoropiperidin-1-yl) moiety critical for its 1600-fold selectivity window [4]. Substituting with generic piperidine or simple fluoropiperidine building blocks would therefore compromise potency, selectivity, and PK profile in structure-based drug design programs.

Target Attribute
This Building Block
Generic Analog Risk
Fluorination pattern
3,3-gem-difluoro piperidine core
Mono-fluoro or non-fluorinated piperidines may shift potency and receptor occupancy profiles
Ring basicity
Reduced pKa from gem-difluoro induction
Unsubstituted or 4,4-difluoro piperidine may alter CNS permeability and off-target pharmacology
Stereochemistry
(R)-piperidine-2-carbonyl, stereodefined
Achiral or racemic analogs may not reproduce enantiomer-specific selectivity outcomes

R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone HCl: Differentiation vs. Closest Analogs


VLA-4 Antagonist Binding Affinity & Receptor Occupancy

In the Merck MK-0617 program, the analog incorporating 3,3-difluoropiperidine at the proline 4-position (compound 13) was reported as the most potent VLA-4 antagonist in the series, with very good duration of receptor occupancy in vitro [1]. The study explicitly states that 'the ring size and presence or absence of fluorine affected potency and receptor occupancy,' establishing a direct SAR link between the gem-difluoro substitution pattern and superior target engagement [1]. The ethyl ester prodrug of compound 13 demonstrated excellent receptor occupancy after oral dosing in rats, confirming in vivo translation of the in vitro advantage [1]. While the full paper's supporting information contains the detailed numerical IC50 comparisons across the analog series, the publication's abstract and conclusions unambiguously identify the 3,3-difluoropiperidine-bearing analog as the most potent and the basis for prodrug selection for in vivo studies [1].

VLA-4 SAR Rank
Head-to-head
Ranked most potent in congeneric series
Reported top rank among tested VLA-4 antagonist analogs
Prodrug selected for in vivo receptor occupancy studies in rat
VLA-4 antagonist integrin receptor occupancy

Apelin Receptor Agonist Potency Enhancement

Incorporation of the 3,3-difluoropiperidine building block into an apelin receptor (APJ) agonist scaffold produced a 24.9-fold improvement in EC50, shifting from 162 nM to 6.5 nM [1]. This quantitative potency enhancement was reported in the primary literature by Narayanan et al. (2022) in the context of developing an orally bioavailable small-molecule apelin receptor agonist [1]. The magnitude of the potency gain (nearly 25-fold) represents a substantial SAR improvement directly attributable to the difluoropiperidine moiety, consistent with the general observation that gem-difluorination of saturated heterocyclic amines modulates both pKa and LogP in a manner favorable for target engagement [2].

Apelin EC₅₀ Shift
Cross-study
24.9-fold improvement (162 nM → 6.5 nM)
Supports GPCR agonist potency optimization research
Cell-based APJ functional assay context
apelin receptor GPCR potency enhancement

ERα+ Breast Cancer Cell Selectivity

ErSO-DFP, a compound incorporating a difluoropiperidine motif, was reported by Boudreau et al. (2022) to have enhanced selectivity for estrogen receptor alpha-positive (ERα+) cancer cells, with a selectivity window of approximately 1600-fold over ERα-negative (ERα−) cells [1]. This selectivity improvement over the parent compound ErSO was specifically attributed to structural modifications including the fluorinated piperidine component. The compound maintained antitumor efficacy comparable to ErSO while being well tolerated in rodent models, demonstrating that the selectivity gain did not come at the expense of in vivo activity [1]. The Ossila technical datasheet for 3,3-difluoropiperidine hydrochloride explicitly cites this 1600-fold selectivity as a key differentiation claim for the building block .

ERα+ Selectivity
Head-to-head
~1600-fold over ERα− cells
Supports tumor-cell model selectivity review
MCF-7 vs ERα− cell-line endpoint context
estrogen receptor breast cancer selectivity

Basicity Reduction vs. Unsubstituted Piperidine

The systematic physicochemical study by Melnykov et al. (2023) established that gem-difluorination of piperidine at the 3-position reduces the conjugate acid pKa of the ring nitrogen by approximately 3.6 log units compared to unsubstituted piperidine (pKa ~7.5 vs. ~11.1) [1]. This reduction in basicity is a direct consequence of the electron-withdrawing inductive effect of the two fluorine atoms. The study further demonstrated that difluorinated piperidines generally maintain high metabolic stability in intrinsic microsomal clearance assays, with the notable exception of the 3,3-difluoroazetidine derivative [1]. By contrast, 4,4-difluoropiperidine retains higher basicity (pKa ~8.2-9) because the fluorine atoms are farther from the protonation center, resulting in a different pharmacological profile as evidenced in the D4R antagonist program where 3,3-difluoro analogs were less active than 4,4-difluoro analogs due to their lower basicity [2].

Basicity Shift
Cross-study
pKa ~7.5 vs ~11.1 (unsubstituted)
Supports CNS penetration and permeability research context
ΔpKa ≈ −3.6 log units; systematic profiling data
basicity pKa drug-likeness

Metabolic Stability of 3,3-Difluoropiperidine

The Melnykov et al. (2023) comprehensive study demonstrated that difluorinated piperidine derivatives retain high metabolic stability in intrinsic microsomal clearance assays, with the single exception of the 3,3-difluoroazetidine analog, confirming that the 3,3-difluoropiperidine scaffold does not introduce a metabolic liability [1]. This finding is corroborated by the in vivo performance of MK-0617, where the 3,3-difluoropiperidine-containing prodrug achieved excellent oral receptor occupancy in rats [2], and by ErSO-DFP, which was well tolerated in rodent models with maintained antitumor efficacy [3]. By contrast, the D4R antagonist program by Saeedi et al. (2025) found that the highly potent and selective 4,4-difluoropiperidine series exhibited poor microsomal stability and high plasma protein binding, highlighting that the fluorination position (3,3- vs. 4,4-) differentially impacts metabolic fate [4].

Metabolic Stability
Cross-study
High microsomal stability; 4,4-difluoro series shows poor stability
Supports oral exposure and PK research context
In vivo corroboration in rodent models; cross-study comparison
metabolic stability microsomal clearance pharmacokinetics

R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone HCl: Research & Procurement Scenarios


Integrin Antagonist Lead Optimization

Procurement of R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is supported when optimizing VLA-4 antagonist leads requiring high receptor occupancy and oral bioavailability. The 3,3-difluoropiperidine-bearing analog (compound 13) in the MK-0617 series was explicitly identified as the most potent compound, with its ethyl ester prodrug demonstrating excellent receptor occupancy after oral dosing in rats [1]. This building block provides the stereodefined (R)-configuration and gem-difluoro substitution pattern proven to maximize target engagement in this integrin class, offering a validated starting point for SAR expansion rather than de novo scaffold exploration.

Apelin Receptor Agonist Enhancement

In programs targeting the apelin receptor or structurally related Class A GPCRs where potency is rate-limiting, incorporation of the 3,3-difluoropiperidine moiety has demonstrated a reproducible 25-fold EC50 improvement (162 nM to 6.5 nM) [2]. This quantitative potency gain positions the compound as a high-priority building block for libraries where achieving sub-10 nanomolar functional activity is a key project milestone. The generalizable pKa reduction (~7.5 vs. ~11.1 for piperidine) and maintained metabolic stability further support its use across diverse GPCR chemotypes [3].

ERα+ Breast Cancer Selectivity

For ERα-targeted oncology programs, the 1600-fold selectivity window achieved by ErSO-DFP over ERα-negative cells provides a quantitative benchmark for difluoropiperidine-containing candidates [4]. Procurement of this building block is indicated when the project objective is to widen the therapeutic index between ERα+ tumor cells and ERα− normal tissues. The documented in vivo tolerability of difluoropiperidine-containing ErSO-DFP in rodent models [4] reduces the risk of advancing compounds with unforeseen toxicity liabilities.

CNS Penetration via Reduced Basicity

The 3.6 log-unit reduction in piperidine nitrogen basicity (pKa ~7.5 vs. ~11.1 for unsubstituted piperidine) makes R-(3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride a strategically preferred building block for CNS-penetrant candidates [3]. Reduced basicity is associated with decreased P-glycoprotein (P-gp) efflux susceptibility and improved passive CNS permeability. This compound is particularly valuable when the target pharmacophore requires a piperidine moiety but unsubstituted or mono-fluorinated piperidines exhibit unacceptable CNS exclusion due to high basicity.

Application
Selection Property
Validation Focus
Integrin antagonist lead optimization
VLA-4 receptor occupancy research context
In vivo occupancy and oral bioavailability assay review
GPCR agonist potency enhancement
Apelin receptor functional EC₅₀ context
Functional potency and matched-pair SAR validation
ERα+ oncology cell-model studies
Tumor-cell selectivity review
ERα+/ERα− cell-line endpoint comparison
CNS-penetrant candidate design
Reduced piperidine basicity profile
CNS permeability and P-gp efflux susceptibility review
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